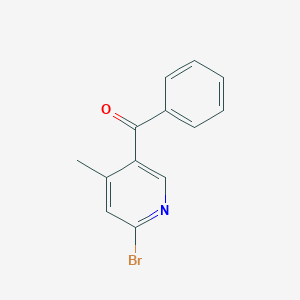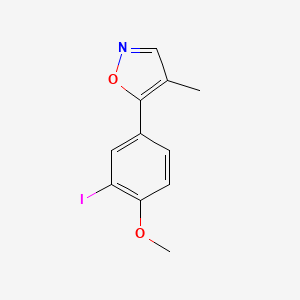
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole: is an organic compound that has garnered attention due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an isoxazole ring substituted with a 3-iodo-4-methoxyphenyl group and a methyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodo-4-methoxybenzaldehyde and acetone.
Formation of Isoxazole Ring: The key step involves the cyclization of the starting materials in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the isoxazole ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like DMF.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-4-methoxybenzyl alcohol
- 4-Methoxyphenylboronic acid
- 4-[(3-Iodo-4-methoxyphenyl)sulfonyl]morpholine
Uniqueness
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H10INO2 |
|---|---|
Molekulargewicht |
315.11 g/mol |
IUPAC-Name |
5-(3-iodo-4-methoxyphenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10INO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3 |
InChI-Schlüssel |
ABHZSSQKMYVJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1)C2=CC(=C(C=C2)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
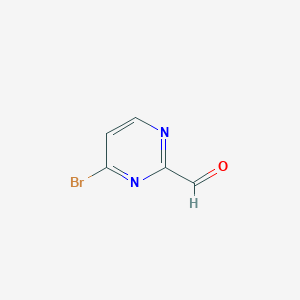
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)
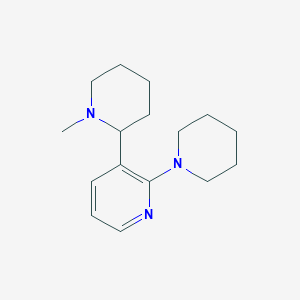

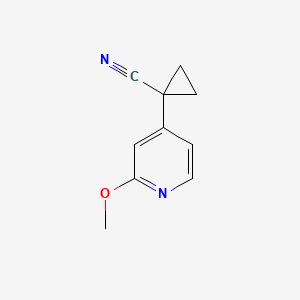
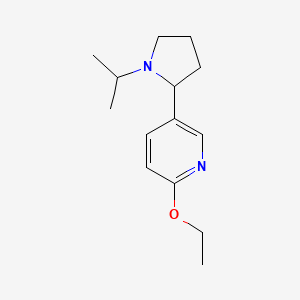

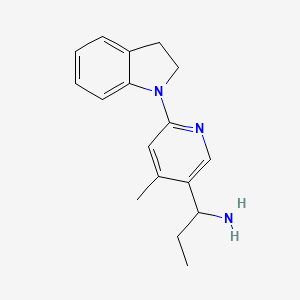
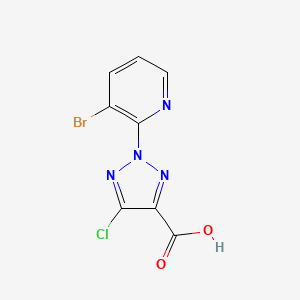
![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
